molecular formula C9H11ClO B030598 (R)-(+)-3-Chloro-1-phenyl-1-propanol CAS No. 100306-33-0

(R)-(+)-3-Chloro-1-phenyl-1-propanol

Número de catálogo: B030598
Número CAS: 100306-33-0
Peso molecular: 170.63 g/mol
Clave InChI: JZFUHAGLMZWKTF-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (1R)-3-cloro-1-fenilpropan-1-ol típicamente implica la reacción de ®-3-cloro-1-fenilpropan-1-ona con un agente reductor como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en condiciones controladas . La reacción se lleva a cabo en un solvente adecuado, como etanol o tetrahidrofurano (THF), a bajas temperaturas para asegurar la reducción selectiva de la cetona al alcohol correspondiente.

Métodos de producción industrial

La producción industrial de (1R)-3-cloro-1-fenilpropan-1-ol puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la destilación o la cromatografía.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form carbonyl derivatives. Key findings include:

Reagent/ConditionsProduct(s) FormedYield/SelectivityNotes
KMnO₄ (acidic) (R)-3-Chloro-1-phenylpropan-1-one60-75%Oxidizes alcohol → ketone
CrO₃ (Jones oxidation) (R)-3-Chloro-1-phenylpropanoic acid40-55%Requires strong acidic conditions
PCC (CH₂Cl₂, rt) Ketone intermediateQuantitativeMild, non-acidic conditions

Mechanistic Insight : Oxidation preferentially targets the alcohol group over the chloro substituent. Stereochemical retention at the chiral center is observed under mild conditions (e.g., PCC), while stronger oxidants may induce racemization .

Reduction Reactions

The chloro group undergoes reduction, often retaining the alcohol functionality:

Reagent/ConditionsProduct(s) FormedYield/SelectivityNotes
LiAlH₄ (THF, 0°C) (R)-3-Phenylpropan-1-ol85-90%Full reduction of Cl → CH₂
Pd/C + H₂ (MeOH, 25°C) (R)-3-Phenylpropan-1-ol70-80%Catalytic hydrogenation
Zn/HCl (reflux) (R)-3-Phenylpropan-1-ol65%Classic Clemmensen conditions

Key Observation : The stereochemistry at the C1 position remains intact during reduction, as confirmed by optical rotation studies .

Substitution Reactions

The chloro group participates in nucleophilic substitution (SN2) with inversion of configuration:

Reagent/ConditionsProduct(s) FormedYield/SelectivityNotes
NaI (acetone, reflux) (R)-3-Iodo-1-phenyl-1-propanol92%Finkelstein reaction
NH₃ (EtOH, 40°C) (R)-3-Amino-1-phenyl-1-propanol50-60%Requires prolonged reaction
NaOH (H₂O/EtOH, 60°C) (R)-3-Hydroxy-1-phenyl-1-propanol78%Hydrolysis to diol
NaN₃ (DMF, 80°C) (R)-3-Azido-1-phenyl-1-propanol85%High azide incorporation

Stereochemical Note : SN2 reactions invert the configuration at the C3 position, yielding (S)-configured products . Enzymatic resolutions (e.g., lipase CALB ) restore enantiopurity in asymmetric syntheses.

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, elimination reactions produce 1-phenylpropenol and HCl .
  • Light Sensitivity : Prolonged UV exposure induces radical-mediated decomposition, necessitating storage in amber glass .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chiral Building Block
(R)-(+)-3-Chloro-1-phenyl-1-propanol serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its chirality is essential for the biological activity of many drugs, making it valuable in the development of enantiomerically pure substances. The compound is particularly noted for its use in synthesizing antihypertensive agents and other therapeutic drugs that require specific stereochemistry for efficacy and safety.

Case Study: Synthesis of Antihypertensive Agents
In a study exploring the synthesis of (R)-3-chloro-1-phenylpropan-1-ol derivatives, researchers demonstrated its effectiveness in producing compounds with significant antihypertensive activity. The synthetic route involved a multi-step process where this compound was used as an intermediate, leading to the formation of target molecules with optimized pharmacological profiles .

Biocatalysis and Microbial Transformations

Enzymatic Reactions
this compound has been utilized in biocatalytic processes involving microbial cultures. For instance, using Saccharomyces cerevisiae and other yeast strains, researchers have successfully transformed this compound into various alcohols and ketones through enzymatic reactions. These biotransformations are significant for producing chiral alcohols that are otherwise challenging to synthesize chemically.

Experimental Insights
In one experimental setup, Candida viswanathii was employed to convert this compound under specific conditions (acetone as solvent at 25°C). The transformation yielded several products that were analyzed using gas chromatography (GC), confirming the compound's utility in microbial biotransformation processes .

Organic Synthesis Reagent

Reagent in Organic Chemistry
As a versatile reagent, this compound is used in various organic synthesis reactions. It participates in nucleophilic substitution reactions due to its reactive chloro group, allowing for the introduction of various functional groups into organic molecules.

Table: Reactivity Overview

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsAlkylated derivatives
ReductionCan be reduced to corresponding alcoholsChiral alcohols
Coupling ReactionsUsed in coupling reactions for complex synthesisBiaryl compounds

Mecanismo De Acción

El mecanismo de acción de (1R)-3-cloro-1-fenilpropan-1-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador de estos objetivos, lo que lleva a cambios en las vías bioquímicas y los efectos fisiológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Compuestos similares

    (1S)-3-cloro-1-fenilpropan-1-ol: El enantiómero de (1R)-3-cloro-1-fenilpropan-1-ol con propiedades químicas similares, pero diferente actividad biológica.

    3-cloro-1-fenilpropan-1-ona: El análogo cetónico de (1R)-3-cloro-1-fenilpropan-1-ol.

    3-fenilpropan-1-ol: El análogo hidrocarbonado sin el grupo cloro.

Singularidad

(1R)-3-cloro-1-fenilpropan-1-ol es único debido a su estereoquímica específica y la presencia de un grupo cloro y un grupo fenilo. Esta combinación de características estructurales imparte una reactividad química y una actividad biológica distintas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales .

Actividad Biológica

Overview

(R)-(+)-3-Chloro-1-phenyl-1-propanol, also known as (R)-CPPO, is a chiral organic compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features contribute to its biological activity, influencing interactions with enzymes and receptors in biological systems. This article delves into the compound's biological activity, synthesis methods, and its potential applications in research and industry.

  • Molecular Formula : C9H11ClO
  • Molecular Weight : 170.636 g/mol
  • CAS Number : 100306-33-0
  • InChI Key : JZFUHAGLMZWKTF-SECBINFHSA-N

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The compound can exhibit both inhibitory and activatory effects depending on the target:

  • Enzyme Interaction : (R)-CPPO has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carbonyl reductase, which is crucial for the biosynthesis of various chiral intermediates used in pharmaceuticals .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and other physiological processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Asymmetric Reduction : Utilizing chiral catalysts such as oxazaborolidines derived from (S)-α,α-diphenylprolinol facilitates the asymmetric reduction of 3-chloropropiophenone to yield (R)-CPPO with high enantiomeric excess .
  • Enzymatic Hydrolysis : The use of immobilized lipases (e.g., Candida rugosa lipase) allows for selective hydrolysis of esters to produce this compound with high purity .
  • Dynamic Kinetic Resolution : A method involving lipase CALB as a biological resolution catalyst has been developed, optimizing conditions for yield and selectivity .

Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of antidepressants and other pharmacologically active compounds. Its chirality is essential for the desired therapeutic effects, making it a valuable building block in drug development.

Case Studies

  • Antidepressant Synthesis : Research has demonstrated that (R)-CPPO is a key intermediate in synthesizing certain antidepressants, showcasing its importance in developing effective treatments for mood disorders .
  • Enzyme Engineering : Studies have focused on engineering carbonyl reductases to enhance the efficiency of (R)-CPPO production, highlighting its significance in biocatalysis and green chemistry .

Research Findings

Recent studies have explored the pharmacological properties of this compound:

Study FocusFindings
Enzyme InhibitionInhibits carbonyl reductase, affecting metabolic pathways .
Antidepressant DevelopmentIntegral in synthesizing chiral antidepressants .
Enzymatic ProductionEfficient production via engineered carbonyl reductases .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of (R)-(+)-3-Chloro-1-phenyl-1-propanol for experimental design?

  • Answer : The compound (C₉H₁₁ClO, MW 170.64 g/mol) is a white to off-white crystalline powder with a melting range of 57–61°C and a specific optical rotation of +24° to +27° (C=1, CHCl₃) . Key properties include its hygroscopicity, requiring storage at 2–8°C in airtight containers to prevent decomposition . These parameters guide solvent selection (e.g., chloroform for polarimetry) and reaction temperature limits.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : The compound is a skin irritant (H315) and causes severe eye damage (H319). Researchers must use nitrile gloves, chemical goggles, and fume hoods during handling. Contaminated surfaces should be rinsed with ethanol followed by water. In case of eye exposure, flush with water for 15 minutes and seek medical attention .

Q. Which spectroscopic methods are recommended for structural confirmation and purity assessment?

  • Answer :

  • 1H/13C NMR : Confirm the presence of the chiral center (C1) and chlorine substitution at C3.
  • Polarimetry : Measure optical rotation to verify enantiomeric identity (e.g., +26° in chloroform) .
  • HPLC with chiral columns : Quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved with high enantiomeric excess (ee)?

  • Answer : The chiral spiroborate ester-catalyzed reduction of 3-chloro-propiophenone is a validated method. Optimal conditions include:

  • Catalyst : (S)-CBS (Corey-Bakshi-Shibata) oxazaborolidine (10 mol%) .
  • Solvent : Tetrahydrofuran (THF) at -20°C.
  • Reducing agent : BH₃·THF.
    This method achieves >95% ee, as confirmed by chiral HPLC .

Q. How can discrepancies in optical purity data between polarimetry and chiral HPLC be resolved?

  • Answer : Contradictions may arise from solvent polarity effects or impurities. Mitigation strategies:

  • Standardize solvent systems : Use identical solvents (e.g., CHCl₃) for both polarimetry and HPLC.
  • Cross-validate with GC-MS : Detect volatile impurities affecting optical rotation .
  • Control temperature : Optical rotation is temperature-sensitive; maintain 24°C during measurements .

Q. What strategies optimize reaction yield while maintaining high enantiomeric excess in asymmetric syntheses?

  • Answer :

  • Catalyst loading : 10–15 mol% of CBS catalyst balances cost and efficiency .
  • Solvent selection : THF enhances borane coordination, improving stereoselectivity.
  • Temperature gradient : Start at -20°C to favor kinetic control, then warm to 0°C for completion .

Q. How does the stereochemistry of this compound influence its reactivity in downstream pharmaceutical applications?

  • Answer : The (R)-configuration is critical for binding to chiral receptors in drug intermediates. For example, it serves as a precursor in serotonin-norepinephrine reuptake inhibitors (SNRIs), where incorrect stereochemistry reduces efficacy .

Q. What are best practices for addressing stability issues during long-term storage?

  • Answer : Degradation occurs via hydrolysis of the C-Cl bond. Stabilization methods:

  • Inert atmosphere : Store under argon in amber vials .
  • Desiccants : Include silica gel packs to limit moisture .
  • Periodic analysis : Monitor purity via HPLC every 6 months .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data from different sources?

  • Answer : Reported ranges (57–61°C vs. 58–61°C) may reflect varying purity levels. To resolve:

  • Recrystallize : Use hexane/ethyl acetate to isolate high-purity crystals.
  • DSC analysis : Determine the exact melting point via differential scanning calorimetry .

Q. Methodological Tables

Parameter Optimal Condition Source
Catalyst for enantioselective synthesis (S)-CBS oxazaborolidine (10 mol%)
Optical rotation solvent Chloroform (C=1)
Storage temperature 2–8°C

Propiedades

IUPAC Name

(1R)-3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349017
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100306-33-0
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-3-chloro-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.